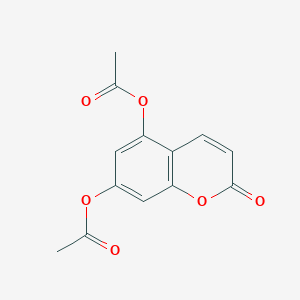

5,7-Diacetoxycoumarin

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10O6 |

|---|---|

Molecular Weight |

262.21 g/mol |

IUPAC Name |

(5-acetyloxy-2-oxochromen-7-yl) acetate |

InChI |

InChI=1S/C13H10O6/c1-7(14)17-9-5-11(18-8(2)15)10-3-4-13(16)19-12(10)6-9/h3-6H,1-2H3 |

InChI Key |

YVFCHGMDKPGYIK-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=C2C=CC(=O)OC2=C1)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=CC(=O)O2)C(=C1)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Diacetoxycoumarin and Its Derivatives

Established Synthetic Pathways to the 5,7-Dioxygenated Coumarin (B35378) Nucleus

The foundational approaches to synthesizing the 5,7-dioxygenated coumarin core, a key feature of 5,7-diacetoxycoumarin, primarily rely on classical condensation reactions followed by functional group manipulation.

Direct Synthesis Strategies for this compound

The most common direct route to the 5,7-dioxygenated coumarin scaffold is the Pechmann condensation. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the condensation of a highly activated phenol (B47542), such as phloroglucinol, with a β-ketoester, like ethyl acetoacetate. arkat-usa.orgderpharmachemica.com The reaction proceeds through transesterification, an electrophilic attack on the activated phenol ring, and subsequent dehydration to form the coumarin ring system. wikipedia.org For the synthesis of 5,7-dihydroxycoumarins, resorcinol (B1680541) and its derivatives are also frequently used as the phenolic component. wikipedia.org

While the Pechmann condensation directly yields the 5,7-dihydroxycoumarin (B1309657) core, the synthesis of this compound itself is typically achieved in a subsequent step as described in the following section. A one-pot reaction to directly yield the diacetoxy derivative is less common but conceivable under specific conditions where the acetylating agent is present during the cyclization.

Conversional Routes from Related Hydroxycoumarins

The most direct and widely used method for preparing this compound is the acetylation of the corresponding 5,7-dihydroxycoumarin. thieme-connect.de This transformation is a standard esterification reaction.

The reaction typically involves treating 5,7-dihydroxycoumarin with an acetylating agent, most commonly acetic anhydride (B1165640), often in the presence of a base catalyst such as pyridine (B92270) or sodium acetate (B1210297). The base activates the hydroxyl groups, facilitating their nucleophilic attack on the carbonyl carbon of the acetic anhydride. This method is generally high-yielding and straightforward. For instance, 5,7-dihydroxycoumarin can be heated with acetic anhydride to produce this compound. google.com Similarly, the acetylation of 7,8-dihydroxycoumarin (daphnetin) with acetic anhydride and acetic acid yields O-acetylated coumarins. researchgate.net

Table 1: Typical Conditions for Acetylation of Dihydroxycoumarins

| Dihydroxycoumarin Precursor | Acetylating Agent | Catalyst/Solvent | Outcome |

| 5,7-Dihydroxycoumarin | Acetic Anhydride | Heat | This compound google.com |

| 7,8-Dihydroxycoumarin | Acetic Anhydride | Acetic Acid | 7,8-Diacetoxycoumarin researchgate.net |

Advanced Synthetic Approaches to Functionalized this compound Analogs

Modern synthetic chemistry offers sophisticated tools to create more complex and functionally diverse analogs of this compound, including chiral derivatives and those with specific substitutions on the coumarin framework.

Strategies for C-3 and Aromatic Ring Substitutions in 5,7-Diacetoxycoumarins (e.g., 3-arylcoumarins)

Functionalization at the C-3 and C-4 positions, as well as on the aromatic ring, allows for the synthesis of a wide array of coumarin derivatives with diverse properties. nih.govresearchgate.net

C-3 Arylation: The synthesis of 3-arylcoumarins, a significant subclass, can be achieved through various methods. nih.govresearchgate.net The Perkin condensation, a classical method, can be adapted to produce 3-aryl-5,7-diacetoxycoumarins. For instance, the reaction of 2,4,6-trihydroxybenzaldehyde (B105460) with a substituted sodium phenylacetate (B1230308) in acetic anhydride yields the 3-phenyl-5,7-diacetoxycoumarin scaffold. sciforum.net

Aromatic Ring Substitution: For substitutions on the benzene (B151609) ring of the coumarin, modern cross-coupling reactions are highly effective. A notable strategy involves converting the hydroxyl groups of 5,7-dihydroxycoumarin into triflate groups, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions. The bis(triflate) of 4-methyl-5,7-dihydroxycoumarin has been used in site-selective Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the C-5 and C-7 positions. thieme-connect.comthieme-connect.com This allows for the synthesis of unsymmetrically substituted 5,7-diarylated coumarins.

Application of Modern Synthetic Chemistry Principles in Coumarin Synthesis

Modern synthetic methodologies are continuously being applied to improve the efficiency, scalability, and environmental footprint of coumarin synthesis. rsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reduced reaction times. rsc.orgvapourtec.combeilstein-journals.org This technology has been successfully applied to the synthesis of coumarin itself, often involving a multi-step sequence such as O-acetylation of salicylaldehyde (B1680747) followed by an intramolecular condensation, achieving high yields. researchgate.netresearchgate.net The principles of flow chemistry are readily applicable to the synthesis of this compound and its derivatives, promising more efficient and scalable production. rsc.org

Organocatalysis: As mentioned in section 2.2.1, organocatalysis is a key technology for asymmetric coumarin synthesis. beilstein-journals.orgsemanticscholar.org Beyond chiral applications, organocatalysts are used to promote various cyclization reactions leading to the coumarin core under milder and more environmentally friendly conditions. Dual organocatalytic systems, such as a combination of p-toluenesulfonic acid and piperidine, have been developed for the synthesis of coumarins from salicylaldehydes and alkynoic esters. thieme-connect.comthieme-connect.com Catalysts derived from renewable resources, like amino acids from bovine tendons, have also been shown to effectively catalyze coumarin synthesis. researchgate.net

Radical Chemistry: Radical reactions provide novel pathways for the functionalization of the coumarin ring, particularly at the C-3 and C-4 positions. researchgate.netrsc.org Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. acs.org This approach has been used to synthesize 3-acylmethylated coumarins through a cascade radical addition/cyclization of arylalkynoates with α-bromoketones in aqueous media. acs.org Silver-catalyzed radical cyclization of alkynoates has also been employed to create 3-phosphonated coumarins. nih.gov These methods open up new avenues for introducing a wide range of functional groups onto the coumarin scaffold that are not easily accessible through traditional ionic pathways. researchgate.net

Bio-inspired Synthetic Routes Mimicking Postulated Biosynthesis

The synthesis of this compound and its derivatives through bio-inspired routes seeks to emulate the efficiency and selectivity of natural biosynthetic pathways. In nature, the formation of the 5,7-dihydroxycoumarin scaffold, the precursor to the target compound, is believed to occur through the phenylpropanoid pathway, involving enzymatic hydroxylations and cyclization of cinnamic acid precursors, or via a polyketide route. This core structure is naturally found in plants like Macaranga triloba. researchgate.netmedchemexpress.com The subsequent di-acetylation in a biological system would be carried out by specific acyltransferase enzymes, ensuring precise placement of the acetyl groups.

While a complete, one-pot biomimetic total synthesis that perfectly replicates the entire postulated biosynthetic cascade is a complex endeavor, research has focused on developing synthetic steps that mimic the selectivity of key enzymatic reactions, particularly the final acylation stages. These bio-inspired methods often employ catalysts or reagents that achieve site-selectivity, a hallmark of enzyme-catalyzed transformations.

Catalytic Site-Selective Acylation

A significant challenge in the chemical synthesis of this compound from its dihydroxy precursor is achieving selective acylation, as the two hydroxyl groups at positions 5 and 7 have similar reactivity. Bio-inspired approaches have utilized advanced organocatalysts to mimic the substrate recognition capabilities of enzymes.

One notable strategy involves the use of 1,1'-Bi(2-naphthol)-derived (BINOL) chiral phosphoric acids (CPAs) as catalysts. nih.gov These catalysts can create a chiral environment that differentiates between the two hydroxyl groups of a substrate, leading to preferential acylation at one site. While direct di-acetylation of 5,7-dihydroxycoumarin using this specific method is not extensively documented, the principle has been demonstrated on other poly-hydroxylated natural products, showcasing how non-covalent interactions between the catalyst and substrate can steer reactivity to a specific site, mirroring an enzyme's active site. nih.govescholarship.org

Research Highlight: Site-Selective Acylation of Naringenin

To illustrate the principle of bio-inspired catalytic site-selectivity, the acylation of naringenin, a flavonoid natural product with multiple hydroxyl groups, provides a relevant case study. The inherent acidity difference between the phenol groups is typically exploited for selectivity. nih.gov However, the use of organocatalysts can enhance or alter this selectivity, mimicking enzymatic control.

| Catalyst/Reagent | Substrate | Key Transformation | Selectivity | Reference |

| BINOL-derived Phosphoric Acids (CPAs) | Poly-hydroxylated Natural Products | Site-selective acylation | High, mimics enzyme active site recognition | nih.govescholarship.org |

| 1-Nicotinoylbenzotriazole (NicBt) | 5,7-Dihydroxy-4-alkylcoumarins | Selective acylation of 7-OH group | High for 7-OH | researchgate.net |

| Hydrazine Monohydrate | 5-Acetyloxy-coumarins | Deacetylation | - | nih.gov |

Selective Protection and Functionalization Routes

Another bio-inspired strategy involves multi-step pathways using protecting groups to achieve selective functionalization, mirroring how biosynthetic pathways often proceed through a series of discrete, enzyme-mediated steps.

A highly effective method for the selective acylation of the 7-OH group of 5,7-dihydroxycoumarins utilizes 1-nicotinoylbenzotriazole (NicBt). researchgate.net This reagent preferentially reacts with the more sterically accessible and acidic 7-OH group, yielding a 7-nicotinoyl-5-hydroxycoumarin intermediate. This selective protection allows for subsequent reactions on the 5-OH group. While this method uses a nicotinoyl group rather than an acetyl group, it demonstrates a bio-inspired principle of selective modification. The resulting intermediate can then be further functionalized. A subsequent acetylation at the 5-position followed by selective removal of the nicotinoyl group would represent a plausible, albeit multi-step, bio-inspired route to a mono-acetylated derivative.

The table below summarizes findings from a study on the synthesis of 5-hydroxy coumarin derivatives, which involves an initial acetylation followed by a selective deacetylation step. nih.gov This process, while not a direct mimicry of biosynthesis, employs the strategic addition and removal of functional groups characteristic of metabolic pathways.

| Step | Reagents & Conditions | Intermediate/Product | Yield | Reference |

| 1. Acetylation | Acetic anhydride, Et3N, 120 °C, 3 h | 5-Acetyloxy-coumarin derivatives | Not Specified | nih.gov |

| 2. Deacetylation | Hydrazine monohydrate, Methanol, 42 °C, 1-2 h | 5-Hydroxy coumarin derivatives | Not Specified | nih.gov |

These methodologies, by focusing on mimicking the selectivity of enzymatic reactions through catalysis and strategic protection, represent key progress in the bio-inspired synthesis of complex coumarins like this compound.

Biosynthetic Investigations Pertaining to 5,7 Diacetoxycoumarin Precursors

General Phenylpropanoid Pathway Relevance to Coumarin (B35378) Biosynthesis

Coumarins are a significant class of phenolic compounds derived from the phenylpropanoid pathway. frontiersin.orgmdpi.com This metabolic route is one of the most crucial and conserved biosynthetic pathways in higher plants. frontiersin.org It begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimic acid pathway. taylorandfrancis.com

The initial steps, often referred to as the general phenylpropanoid pathway, convert L-phenylalanine into key intermediates. mdpi.com This sequence involves three principal enzymatic reactions:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. taylorandfrancis.com This is a critical entry point into the biosynthesis of numerous plant-specific compounds. taylorandfrancis.com

Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid. frontiersin.org

4-coumarate-CoA ligase (4CL) subsequently activates p-coumaric acid by ligating it with coenzyme A, forming p-coumaroyl-CoA. frontiersin.org

These three products—cinnamic acid, p-coumaric acid, and p-coumaroyl-CoA—serve as central precursors for various downstream branches of the phenylpropanoid pathway, leading to the synthesis of flavonoids, lignin, stilbenes, and coumarins. frontiersin.orgmdpi.comtaylorandfrancis.com The biosynthesis of the basic coumarin structure proceeds from these intermediates through a series of hydroxylation, isomerization, and lactonization steps. frontiersin.orgasm.org Specifically, the ortho-hydroxylation of cinnamic acid derivatives is a key step required for the formation of the lactone ring characteristic of all coumarins. uok.edu.in

Enzymatic Transformations and Oxygenation Patterns at C-5 and C-7 of the Coumarin Nucleus

The formation of 5,7-dihydroxycoumarin (B1309657) from the general phenylpropanoid pathway requires specific hydroxylation events at positions C-5 and C-7 of the coumarin core. The biosynthesis of simple coumarins like umbelliferone (B1683723) (7-hydroxycoumarin) and esculetin (B1671247) (6,7-dihydroxycoumarin) is relatively well-understood, often involving ortho-hydroxylation of p-coumaric acid or caffeic acid, respectively, followed by cyclization. asm.orguok.edu.in

The precise sequence leading to the 5,7-dihydroxy pattern is less universally defined and can vary between plant species. However, it is widely accepted that cytochrome P450 (CYP450) enzymes are responsible for the specific ring hydroxylations. frontiersin.orgmdpi.com These versatile enzymes catalyze mono-oxygenation reactions, introducing hydroxyl groups at various positions on the coumarin nucleus. mdpi.comacs.org

One plausible pathway involves the initial formation of umbelliferone (7-hydroxycoumarin). This compound could then undergo subsequent hydroxylation at the C-5 position. While specific enzymes for C-5 hydroxylation of simple coumarins are not extensively characterized in all species, studies on related compounds provide insight. For example, the biosynthesis of furanocoumarins involves psoralen (B192213) 5-hydroxylase (P5H), demonstrating the existence of enzymes capable of C-5 hydroxylation. frontiersin.org

The final step in the formation of 5,7-diacetoxycoumarin is the acetylation of the two hydroxyl groups of 5,7-dihydroxycoumarin. This reaction is catalyzed by acetyltransferases, which transfer an acetyl group from a donor molecule like acetyl-CoA to the hydroxyl moieties. While this is the terminal step in producing the target compound, the critical biosynthetic investigation focuses on the formation of the dihydroxylated precursor.

Precursor Incorporation Studies in Biological Systems

Tracer feeding experiments using labeled precursors have been fundamental in elucidating the biosynthetic pathways of coumarins. uok.edu.in These studies, often employing radioisotopes, track the incorporation of basic metabolic building blocks into more complex final products.

Early research established that labeled trans-cinnamic acid is a common precursor for all coumarins. uok.edu.in Experiments in plants such as Lavandula officinalis (lavender) demonstrated that the pathway to 7-hydroxylated coumarins like umbelliferone involves the para-hydroxylation of cinnamic acid to p-coumaric acid before the ortho-hydroxylation and lactonization steps. uok.edu.in

While specific tracer studies for this compound are not widely documented, research on structurally related coumarins provides a strong model for its biosynthesis. For instance, studies on the formation of esculetin (6,7-dihydroxycoumarin) in Cichorium intybus (chicory) showed that umbelliferone was an efficient precursor, suggesting a 6-hydroxylation of the pre-formed umbelliferone molecule. uok.edu.in Similarly, the biosynthesis of daphnetin (B354214) (7,8-dihydroxycoumarin) in Daphne mezereum was also shown to proceed from umbelliferone rather than from caffeic acid. uok.edu.in

Based on these findings, it is highly probable that the biosynthesis of 5,7-dihydroxycoumarin follows a similar route. A likely pathway, supported by these precursor incorporation studies on analogous compounds, involves:

Formation of umbelliferone (7-hydroxycoumarin) from p-coumaric acid.

Subsequent hydroxylation of umbelliferone at the C-5 position by a specific monooxygenase to yield 5,7-dihydroxycoumarin.

Final acetylation at both hydroxyl groups to form this compound.

These precursor studies confirm that the hydroxylation patterns on the coumarin ring are often determined late in the pathway, acting upon a pre-formed coumarin nucleus. uok.edu.in

Mechanistic Biological Research of 5,7 Diacetoxycoumarin and Analogs

Elucidation of Molecular Targets and Intracellular Pathways

The therapeutic potential of coumarin (B35378) derivatives is rooted in their ability to interact with a variety of molecular targets, thereby modulating intracellular signaling pathways crucial for cell survival and proliferation. Research into 5,7-diacetoxycoumarin and its structural analogs has begun to shed light on these complex mechanisms.

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. bmbreports.orgresearchgate.net It is a heterodimer composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). bmbreports.org Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with ARNT. This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, cell proliferation, and metastasis. bmbreports.orgmdpi.com

Coumarin compounds have been identified as potential modulators of the HIF-1 pathway. frontiersin.org The inhibition of HIF-1α activity is a promising strategy for anticancer therapeutics. mdpi.com While direct studies detailing the specific interaction of this compound with the HIF-1α/ARNT complex are not extensively documented, research on related coumarin derivatives suggests a role in interfering with this pathway. For instance, some coumarins can inhibit the PI3K/Akt/mTOR signaling pathway, which is known to regulate HIF-1α expression in an oxygen-independent manner. frontiersin.orgnih.gov Further investigation is required to determine if this compound specifically inhibits HIF-1α synthesis, its stabilization, or its binding to ARNT and subsequent transactivation of target genes.

G protein-coupled receptor 35 (GPR35) is an orphan receptor, meaning its endogenous ligand is not definitively known, which is highly expressed in immune and gastrointestinal tissues. wikipedia.orgfrontiersin.org It has emerged as a potential therapeutic target for a range of conditions, including inflammatory diseases and cancer. wikipedia.orgnih.gov Several synthetic compounds, such as zaprinast, have been identified as agonists for GPR35. frontiersin.orgnih.gov

Currently, there is a lack of specific research in the reviewed literature demonstrating that this compound acts as an agonist for the human G protein-coupled receptor-35 (hGPR35). The pharmacology of GPR35 is complex, with marked differences in agonist potency observed between species, complicating the translation of findings from animal models to humans. nih.gov While various ligands have been identified for GPR35, the specific interaction with this compound remains an open area for investigation. nih.gov

Coumarin derivatives are well-known for their ability to inhibit various enzymes. mdpi.com This inhibitory action is a key aspect of their therapeutic profile. The specific inhibition profile of this compound itself is not fully detailed in the available literature, but studies on related coumarins provide valuable insights into its potential activities.

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that break down the neurotransmitter acetylcholine. mdpi.com Their inhibition is a primary strategy for treating Alzheimer's disease. mdpi.com Coumarins have been extensively studied as cholinesterase inhibitors. mdpi.comnih.gov For example, 4-phenylcoumarins have shown notable AChE inhibitory activity. nih.gov The inhibitory potential of this compound against these enzymes warrants further specific investigation.

Monoamine Oxidase B (MAO-B): MAO-B is responsible for the oxidative deamination of key neurotransmitters, and its inhibition is a therapeutic approach for neurodegenerative diseases like Parkinson's. mdpi.com Coumarins have been developed as potent and selective MAO-B inhibitors. mdpi.comfrontiersin.org

Cytochrome P450 (CYP) Enzymes: Cytochrome P450 enzymes, such as CYP3A4, are central to drug metabolism. The interaction of compounds with these enzymes is critical for determining potential drug-drug interactions. nih.gov Some coumarins are known to interact with CYP isoforms. nih.gov For instance, the metabolism of coumarin itself to 7-hydroxycoumarin is mediated by CYP2A6. wiley.com The specific inhibitory profile of this compound against CYP3A4 and other isoforms needs to be characterized.

Glutathione (B108866) S-transferases (GST): No specific data on the inhibition of Glutathione S-transferases by this compound was found in the provided search results. However, some coumarin derivatives are known to deplete glutathione, leading to increased reactive oxygen species (ROS). frontiersin.org

| Enzyme Family | General Role | Potential of Coumarin Derivatives as Inhibitors |

| Cholinesterases | Neurotransmitter degradation | Widely studied as inhibitors for neurodegenerative diseases. mdpi.comnih.gov |

| Monoamine Oxidase B | Neurotransmitter metabolism | Developed as selective inhibitors for Parkinson's disease. mdpi.comfrontiersin.org |

| Cytochrome P450 | Drug metabolism | Known to interact with various isoforms, affecting drug pharmacokinetics. nih.govwiley.com |

A significant mechanism behind the anticancer activity of coumarins is their ability to modulate fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle. nih.gov

Apoptosis Induction: this compound analogs have been shown to induce apoptosis in cancer cells. frontiersin.orgiiarjournals.org This process is often mediated through the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential and subsequent release of pro-apoptotic factors. frontiersin.orgiiarjournals.org Studies on related compounds show an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death. wiley.comarchivesofmedicalscience.com The activation of executioner caspases, such as caspase-3, is a common downstream event. frontiersin.org

Cell Cycle Arrest: Coumarins can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, preventing them from proceeding to division. nih.govnih.gov A related compound, 5,7-dimethoxycoumarin, causes cell cycle arrest in the G0/G1 phase in melanoma cells. nih.gov Another analog, 7,8-diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin, was found to induce significant cell arrest in the G0/G1, S, and G2 phases of the cell cycle in A549 lung cancer cells. iiarjournals.orgiiarjournals.org This arrest is often linked to the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition Profiles of Metabolic and Signaling Enzymes (e.g., GST, CYP3A4, Cholinesterases, Monoamine Oxidase B)

Insights into Diverse Biological Activities through Mechanistic Studies

The anticancer properties of this compound analogs have been demonstrated in vitro across several human cancer cell lines. The diacetoxy substitution appears to be a critical feature for enhancing cytotoxic activity. iiarjournals.orgiiarjournals.org

In human lung cancer A549 cells, the analog 7,8-diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin displayed potent cytotoxicity with a half-maximal cytotoxic concentration (CC50) of 13.5 µM. iiarjournals.orgiiarjournals.org The mechanism of action in these cells was multifaceted, involving:

Induction of ROS-dependent cell death: The compound led to an increase in reactive oxygen species (ROS), and its cytotoxic effect was confirmed to be ROS-dependent. iiarjournals.orgiiarjournals.org

Cell cycle arrest: It caused significant arrest in the G0/G1, S, and G2 phases of the cell cycle. iiarjournals.orgiiarjournals.org

Apoptosis: The compound induced apoptotic cell death, which was associated with a loss of mitochondrial membrane potential. iiarjournals.orgiiarjournals.org

Similarly, a series of 7,8-diacetoxy-3-arylcoumarin derivatives were evaluated against human prostate (PC-3) and breast (MDA-MB-231) cancer cell lines. frontiersin.org The derivative 7,8-diacetoxy-3-(4-methylsulfonyl phenyl) coumarin was identified as the most active, showing high cytotoxicity and selectivity for PC-3 cells. frontiersin.org Its mechanism involved the upregulation of apoptotic proteins like caspases 3 and 8, Bid, and Smac/DIABLO, and it also induced apoptosis by reducing the mitochondrial membrane potential and causing oxidative stress through glutathione depletion. frontiersin.org

These findings highlight that the 5,7-diacetoxy (or isomeric 7,8-diacetoxy) moiety is crucial for the anticancer activity of these coumarin scaffolds, often working by inducing ROS-mediated apoptosis and disrupting the cell cycle. frontiersin.orgiiarjournals.orgiiarjournals.org

| Compound/Analog | Cell Line | Activity (CC50/IC50) | Observed Mechanisms |

| 7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin | A549 (Lung) | 13.5 µM | ROS-dependent apoptosis, cell cycle arrest (G0/G1, S, G2), loss of mitochondrial membrane potential. iiarjournals.orgiiarjournals.org |

| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarin | PC-3 (Prostate) | Most active in series | Upregulation of caspases 3 & 8, Bid, Smac/DIABLO; reduced mitochondrial membrane potential; oxidative stress. frontiersin.org |

| 5,7-Dimethoxycoumarin | B16 (Murine Melanoma), A375 (Human Melanoma) | Not specified | Cytostatic effect, cell cycle arrest (G0/G1). nih.gov |

Antimicrobial Modalities (Antifungal, Antibacterial)

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activities. Research into 5,7-dihydroxycoumarin (B1309657) derivatives has revealed their potential against various bacterial species. In one study, twenty compounds were synthesized and tested for their antibacterial effects against E. coli, S. aureus, K. pneumonia, P. aeruginosa, and S. typhimurium. nih.gov Among these, compounds 5 and 12 were particularly effective against Staphylococcus aureus, both showing a minimum inhibitory concentration (MIC) of 2.5 µg/mL. nih.gov

The antimicrobial properties of coumarins are not limited to bacteria. They have also been shown to be effective against various fungi. nih.govnih.gov For instance, coumarin has been found to inhibit the growth of the human fungal pathogen Candida albicans. nih.gov Studies have shown that coumarin and its derivatives can act as antifungal agents against plant and soil-borne fungal pathogens as well. nih.gov The antifungal activity of coumarins against C. albicans is linked to the induction of apoptosis, characterized by features like DNA fragmentation and nuclear condensation. nih.gov

The structural characteristics of coumarins play a significant role in their antimicrobial efficacy. For example, dihydroxylated coumarins have been identified as some of the most active compounds against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, 7,8-dihydroxycoumarin and 7,8-dihydroxy-6-methoxycoumarin have shown notable activity. nih.gov The antimicrobial potential of these compounds underscores the importance of the coumarin scaffold in developing new antimicrobial agents. pensoft.net

Interactive Table: Antimicrobial Activity of 5,7-Dihydroxycoumarin Derivatives and other Coumarins

Metal Chelating Abilities and Implications in Neurological Models (e.g., Alzheimer's Disease)

The dysregulation of biometal ions like copper, iron, and zinc is implicated in the pathology of neurodegenerative conditions such as Alzheimer's disease. nih.govnih.govresearchgate.net Coumarin and its derivatives have emerged as a promising class of compounds due to their ability to chelate these metal ions. nih.govnih.gov This chelation can limit the participation of metal ions in processes that contribute to the disease, such as the aggregation of amyloid-beta plaques and oxidative stress. nih.govresearchgate.net

The therapeutic strategy of metal chelation aims to restore metal homeostasis in the brain. nih.govnih.gov Coumarin-based compounds are particularly interesting because they often possess multiple beneficial properties, including antioxidant and anti-inflammatory effects, in addition to their metal-chelating capabilities. nih.govnih.gov The ability of a compound to interact with multiple targets in the complex pathology of Alzheimer's is a significant advantage. nih.gov

Several studies have explored the design of coumarin derivatives as multi-target agents for Alzheimer's disease. For instance, coumarin-lipoic acid conjugates have been shown to possess copper-chelating features. mdpi.com Similarly, other derivatives have demonstrated excellent iron-chelating properties. mdpi.com The introduction of different functional groups to the coumarin scaffold can modulate these metal-chelating abilities. For example, some 4-hydroxycoumarin (B602359) derivatives with Schiff bases have been shown to be effective chelators. mdpi.com The ability of these compounds to interact with metal ions is a key aspect of their potential neuroprotective effects. nih.gov

Antioxidant and Radical Scavenging Mechanisms

Coumarins are recognized for their antioxidant properties, which are exerted through various mechanisms. These include the direct scavenging of reactive oxygen species (ROS), chelation of transition metals that can catalyze oxidative reactions, and the inhibition of enzymes that produce ROS. nih.gov The structure of the coumarin molecule, particularly the presence and position of hydroxyl groups, is crucial for its antioxidant activity. nih.govresearchgate.net

The direct radical scavenging activity of coumarins is a key feature of their antioxidant capacity. This has been demonstrated in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmdpi.com The ability of a compound to donate a hydrogen atom or an electron to a radical species neutralizes the radical and prevents it from causing cellular damage. The antioxidant potential of coumarins is also linked to their ability to chelate metal ions like iron and copper, which can participate in the Fenton reaction to produce highly reactive hydroxyl radicals. nih.govresearchgate.net

Studies on structure-activity relationships have shown that 6,7-dihydroxy- and 7,8-dihydroxycoumarins are particularly effective as direct radical scavengers and metal chelators. nih.gov However, the antioxidant mechanisms of coumarins can be complex and synergistic. nih.gov For example, besides direct scavenging and metal chelation, some coumarins can inhibit enzymes like xanthine (B1682287) oxidase and lipoxygenase, which are involved in the production of ROS. nih.gov This multi-faceted antioxidant activity makes coumarins a subject of ongoing research for their potential health benefits. researchgate.net

Roles in Plant Biological Processes (e.g., Iron Acquisition, Plant-Microbe Interactions)

In the realm of plant biology, coumarins play a vital role in several key processes, particularly in response to environmental stresses like iron deficiency. nih.govnih.govoup.com Plants, especially non-graminaceous species, secrete coumarins from their roots to facilitate the acquisition of iron from the soil, a strategy known as "Strategy I" iron uptake. nih.govresearchgate.net This is particularly important in alkaline soils where iron solubility is low. nih.govoup.com

The secreted coumarins, such as scopoletin (B1681571) and esculetin (B1671247), function by mobilizing iron in the rhizosphere, the area of soil immediately surrounding the plant roots. nih.gov They can chelate and reduce ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), making it available for uptake by the plant's root cells. anr.frnih.govoup.com Recent research has highlighted that specific coumarins, like fraxetin (B1674051) and sideretin, are critical for this iron reduction process, especially under acidic conditions. nih.govoup.com The biosynthesis and secretion of these coumarins are regulated in response to the soil's pH to maximize iron acquisition. nih.govoup.com

Beyond their role in nutrient uptake, coumarins are also key players in plant-microbe interactions. nih.govsci-hub.se They can act as signaling molecules, shaping the composition of the microbial community in the rhizosphere. sci-hub.seacs.org Some beneficial microbes can even stimulate the plant to produce and secrete more coumarins, which in turn enhances iron uptake for the plant. sci-hub.se Furthermore, coumarins possess antimicrobial properties that can help protect the plant from pathogenic microorganisms. oup.comsci-hub.se This dual function in nutrient acquisition and defense highlights the ecological importance of coumarins for plant health and survival. sci-hub.se

Structure Activity Relationship Sar Studies of 5,7 Diacetoxycoumarin Derivatives

Impact of Substitutions on the Coumarin (B35378) Nucleus on Biological Potency

The biological activity of coumarin derivatives can be finely tuned by altering the substituents on their core structure. nih.gov The type and position of these functional groups can significantly influence how the molecule interacts with its biological target. frontiersin.org

Influence of Acetoxy Groups and Other Oxygenation Patterns at C-5 and C-7

The oxygenation pattern, particularly at the C-5 and C-7 positions of the coumarin ring, plays a pivotal role in determining the biological activity of these compounds. The presence of hydroxyl or methoxy (B1213986) groups at these positions has been shown to be crucial for various pharmacological effects. For instance, studies have indicated that a methoxy group at the C-5 position can completely abolish TNF-α inhibitory activity. researchgate.net Conversely, the presence of methoxy groups at both the C-5 and C-7 positions has been associated with P-glycoprotein (Pgp) inhibition, a key factor in overcoming multidrug resistance in cancer. conicet.gov.ar

The conversion of hydroxyl groups to their corresponding acetoxy derivatives, as seen in 5,7-diacetoxycoumarin, is a common strategy to modulate the molecule's properties. Acetylation can influence factors such as lipophilicity and the ability to act as a prodrug, where the acetoxy groups are cleaved in vivo to release the active hydroxyl form. In the context of antifungal activity, the introduction of electron-withdrawing groups like acetate (B1210297) has been shown to favor activity. mdpi.com Specifically, acetylated derivatives of 4-, 6-, and 7-hydroxycoumarins were found to be the most active within their respective series. mdpi.com

The following table summarizes the influence of substitutions at C-5 and C-7 on the biological activity of coumarin derivatives:

| Substitution Pattern | Biological Activity | Reference |

| Methoxy group at C-5 | Abolished TNF-α inhibitory activity | researchgate.net |

| Methoxy groups at C-5 and C-7 | P-glycoprotein (Pgp) inhibition | conicet.gov.ar |

| Acetoxy groups | Favorable for antifungal activity | mdpi.com |

Effects of C-3 Substituents (e.g., Aryl Groups) on Target Interaction and Biological Response

The C-3 position of the coumarin nucleus is a key site for modification, and the introduction of substituents, particularly aryl groups, can have a profound impact on biological activity. nih.gov The nature and substitution pattern of the C-3 aryl group can influence the molecule's interaction with its biological target and, consequently, its therapeutic effect. conicet.gov.ar

For example, in the case of 4-hydroxycoumarin (B602359) derivatives, the antioxidant activity is significantly affected by the nature of the C-3 aryl substituent. Derivatives with electron-donating groups, such as o-OMe or p-OMe, on the C-3 aryl ring have shown the highest activity in inhibiting lipoxygenase (LOX). conicet.gov.ar The introduction of a hydroxyl group on the 3-aryl ring of 3-aryl-4-hydroxycoumarin was found to be more effective in inhibiting the proliferation of MCF-7 breast cancer cells compared to the simple coumarin. nih.gov

Furthermore, the presence of a C-3 substituent can be essential for certain biological activities. For instance, while the carboxylic acid at the C-3 position was found to be important for the antibacterial activity of some coumarin derivatives, its removal in other cases led to an increase in anticancer activity against HepG2 cell lines. mdpi.com This highlights the nuanced role of C-3 substituents in dictating the specific biological response.

The table below illustrates the effect of C-3 substituents on the biological activity of coumarin derivatives:

| C-3 Substituent | Biological Activity | Reference |

| Aryl group with o-OMe or p-OMe | Enhanced antioxidant activity (LOX inhibition) | conicet.gov.ar |

| m-hydroxy on 3-aryl ring | Increased anti-proliferative activity in MCF-7 cells | nih.gov |

| Carboxylic acid | Important for antibacterial activity | mdpi.com |

| Absence of substituent | Better anticancer activity against HepG2 cells (in some cases) | mdpi.com |

Role of Functional Group Variation and Rigidity in Structure-Activity Profile

The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its biological activity. as-pub.com For instance, the presence of electron-withdrawing groups, such as a nitro group, has been shown to positively contribute to the fungicidal activity of coumarin derivatives. mdpi.com

The rigidity of the coumarin structure can be modified by introducing different linkers or by forming fused ring systems. For example, in the development of monoamine oxidase (MAO) inhibitors, the nature of the linker at the C-7 position was found to be critical, with an OCH₂Ph group being the most effective in promoting MAO-B inhibitory activity. frontiersin.org The ability of the MAO-B active site to accommodate the relatively rigid 7-benzyloxy-2H-chromen-2-one ring was a key factor in the design of these inhibitors. frontiersin.org

Computational Approaches in SAR Elucidation and Predictive Modeling

To navigate the vast chemical space of possible coumarin derivatives and to gain deeper insights into their structure-activity relationships, researchers increasingly rely on computational methods. These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide powerful tools for predicting biological activity and understanding the molecular basis of drug action.

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govmdpi.com This method allows researchers to visualize and analyze the interactions between a coumarin derivative and its biological target at the atomic level.

By simulating the binding of different coumarin derivatives to a target's active site, molecular docking can help to:

Identify key interactions: It can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. nih.gov For example, docking studies of coumarin derivatives as acetylcholinesterase (AChE) inhibitors have shown that the phenyl ring at the 7-position can fit into a hydrophobic pocket, stabilized by π-π stacking interactions. nih.gov

Explain SAR observations: Docking can provide a rational explanation for why certain substitutions enhance or diminish biological activity. For instance, if a bulky substituent at a particular position clashes with the active site, it would explain its negative impact on potency.

Guide the design of new analogs: By understanding the binding mode, medicinal chemists can design new derivatives with improved affinity and selectivity. researchgate.net

Docking studies have been successfully applied to various coumarin derivatives targeting a range of biological targets, including enzymes implicated in Alzheimer's disease and cancer. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov QSAR models are built by correlating calculated molecular descriptors (numerical representations of a molecule's properties) with experimentally determined biological data. mdpi.com

The general workflow of QSAR modeling involves:

Data Set Preparation: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.comvietnamjournal.ru

Once a reliable QSAR model is established, it can be used to:

Predict the activity of new, unsynthesized compounds: This allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted potency for synthesis and testing. nih.gov

Provide insights into the mechanism of action: The descriptors included in the QSAR equation can indicate which molecular properties are most important for biological activity. For example, a QSAR model for MAO-B inhibitors revealed a parabolic correlation of potency with the hydrophobic Hansch constant (π), indicating that lipophilicity plays a key role in their activity. frontiersin.org

QSAR studies have been instrumental in understanding the SAR of various classes of bioactive compounds, including coumarin derivatives, and continue to be a valuable tool in the drug discovery process. frontiersin.orgtubitak.gov.tr

Conformational Analysis and Electronic Surface Mapping in SAR Studies

The exploration of Structure-Activity Relationships (SAR) for coumarin derivatives increasingly relies on computational chemistry to elucidate the three-dimensional (3D) arrangements of atoms and the distribution of electronic charge within a molecule. These aspects, known as conformational analysis and electronic surface mapping, are critical for understanding how a molecule like this compound interacts with biological targets at a molecular level. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be understood through the analysis of related coumarin structures.

Electronic surface mapping, particularly the generation of a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution across the molecule's surface. researchgate.netresearchgate.net The MEP is invaluable for predicting intermolecular interactions, as it highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netmdpi.com These regions are crucial for forming non-covalent interactions such as hydrogen bonds and electrostatic interactions with a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), integrate this conformational and electronic information. nih.govneovarsity.orgnih.govpharmacelera.com These models build a statistical correlation between the 3D properties of a series of molecules and their biological activity.

For a hypothetical 3D-QSAR study on this compound and its analogs, the following steps would be typical:

A set of structurally related compounds with known biological activities would be selected.

The 3D structures of these molecules would be generated and aligned based on a common scaffold.

Steric and electrostatic fields around each molecule would be calculated.

Statistical methods, like Partial Least Squares (PLS) regression, would be used to create a model that relates the variations in these fields to the variations in biological activity. scispace.com

The resulting 3D-QSAR model is often visualized using contour maps. These maps highlight regions in 3D space where certain properties are predicted to enhance or diminish biological activity. For example, a green contour in a CoMFA steric map might indicate that a bulkier substituent is favored in that region, while a yellow contour would suggest that steric bulk is detrimental. neovarsity.org Similarly, blue and red contours in an electrostatic map would indicate where positive or negative charges, respectively, are favorable for activity. nih.gov

While a specific 3D-QSAR study for this compound is not available, data from related coumarin derivatives can illustrate the types of descriptors used in such analyses. Computational studies on coumarin derivatives often calculate various electronic and quantum-chemical parameters to correlate with activity.

Table 1: Illustrative Quantum-Chemical Descriptors for SAR Analysis of Coumarin Derivatives This table is illustrative and based on parameters typically calculated for coumarin derivatives in computational studies; it does not represent experimentally determined values for this compound specifically.

| Descriptor | Definition | Typical Relevance in SAR |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons; higher values correlate with greater electron-donating ability. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower values suggest greater electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | Energy difference between EHOMO and ELUMO | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. researchgate.net |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | A lower IP value suggests the molecule more readily donates electrons, which can be important for antioxidant activity or certain receptor interactions. walisongo.ac.id |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | A higher EA indicates a greater ability to accept an electron. researchgate.net |

| Molecular Electrostatic Potential (MEP) | The 3D charge distribution on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions with a receptor. researchgate.netresearchgate.net |

These computational approaches provide a powerful framework for rational drug design. By understanding the conformational preferences and the electronic surface features of this compound and its derivatives, medicinal chemists can design new molecules with modified substituents that are predicted to have improved interactions with their biological targets, leading to enhanced activity.

Advanced Analytical Research Techniques in 5,7 Diacetoxycoumarin Studies

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable tools in the study of 5,7-Diacetoxycoumarin, offering comprehensive insights into its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by providing data on the carbon skeleton of the molecule. ffhdj.com

Detailed research findings from ¹H NMR and ¹³C NMR studies are crucial for confirming the presence and position of the acetoxy groups on the coumarin (B35378) core. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus. chemistrysteps.com

¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.25 | d | 9.1 |

| H-4 | 8.15 | d | 9.1 |

| H-6 | ~6.9-7.2 | m | |

| H-8 | 7.15 | s | |

| CH₃ (Acetoxy at C-5) | 2.35 | s | |

| CH₃ (Acetoxy at C-7) | 2.35 | s |

Note: The exact chemical shifts for H-6 can vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

| C-2 | 161.4 |

| C-3 | 112.6 |

| C-4 | 139.7 |

| C-4a | 107.5 |

| C-5 | 149.0 |

| C-6 | ~115-120 |

| C-7 | 158.2 |

| C-8 | 94.3 |

| C-8a | 152.7 |

| C=O (Acetoxy) | ~168-170 |

| CH₃ (Acetoxy) | ~21 |

Note: The chemical shift for C-6 and the carbonyl carbons of the acetoxy groups can show slight variations.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is used to determine the molecular weight of this compound and can provide information about its elemental composition through fragmentation patterns. msu.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise molecular formula. This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. msu.edu For this compound (C₁₃H₁₀O₆), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its identity. sisweb.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. mt.com The resulting spectrum is characteristic of the molecule's electronic structure, particularly the conjugated π-electron system present in the coumarin ring. msu.eduutoronto.ca The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. du.edu.eg For coumarin derivatives, the absorption spectra can reveal information about the substitution pattern on the benzene (B151609) ring. researchgate.netresearchgate.net The introduction of acetoxy groups at positions 5 and 7 influences the electronic transitions, leading to characteristic absorption bands. du.edu.eg These spectra are typically recorded in various solvents to observe any solvatochromic shifts. uomustansiriyah.edu.iq

Typical UV-Vis Absorption Maxima for Coumarin Derivatives

| Chromophore System | Typical λmax Range (nm) |

| Simple Coumarin | ~270-280 and ~310-320 |

| Hydroxy/Alkoxy Substituted Coumarin | Red-shifted compared to simple coumarin |

Note: The specific λmax values for this compound will be influenced by the acetoxy substituents and the solvent used.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. torontech.comnih.gov In the analysis of this compound, a reversed-phase HPLC method is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. ejgm.co.uk The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific conditions and is used for identification by comparison with a standard. jasco-global.com The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment. torontech.com A UV detector is often used, set at a wavelength where this compound exhibits strong absorbance. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. While some coumarins may require derivatization to increase their volatility for GC analysis, GC-MS can be a powerful tool for identifying and quantifying this compound, especially in complex mixtures. jfda-online.comepa.gov The gas chromatogram separates the components, and the mass spectrometer provides a mass spectrum for each, allowing for definitive identification based on the fragmentation pattern. nih.govspectroscopyonline.com

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. For coumarin derivatives, this analysis provides invaluable information regarding their molecular conformation, the planarity of the coumarin backbone, and the spatial orientation of substituents. rsc.org The resulting structural data are crucial for understanding structure-activity relationships.

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. libretexts.org The way the X-rays are scattered provides a detailed map of electron density, from which the positions of individual atoms can be deduced. libretexts.org Analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as C–H⋯O hydrogen bonds and π⋯π stacking, which stabilize the crystal lattice. rsc.org These noncovalent interactions are fundamental in designing supramolecular structures. rsc.org

While specific crystallographic data for this compound is not detailed in the available research, studies on analogous coumarin derivatives illustrate the type of information that can be obtained. For instance, the crystal structures of several biologically active coumarin derivatives have been determined, revealing how different functional groups influence the molecular arrangement in the solid state. rsc.orgsci-hub.se Hirshfeld surface analysis is often employed in conjunction with X-ray crystallography to further study intermolecular hydrogen bonds and other noncovalent interactions. rsc.orgacs.org

Table 1: Representative Crystallographic Data for Coumarin Derivatives This table presents data from various coumarin derivatives to illustrate the typical output of X-ray crystallography studies in this compound class.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions Noted | Reference |

|---|---|---|---|---|

| A 3-(trimethoxy-benzylimino)-ethyl substituted coumarin | Not Specified | Not Specified | C–H⋯O hydrogen bonds, π⋯π interactions | rsc.org |

| A synthesized coumarin derivative (Compound 1) | Monoclinic | P21/c | Hydrogen bonding | sci-hub.se |

| 7-(Diethylamino)-3-(2-oxazolyl)coumarin | Monoclinic | C2/c | C-H···O, C-H···N, C-H···π, and π···π interactions | researchgate.net |

| 7-(Dimethylamino)-3-phenylcoumarin | Monoclinic | P21/a | C–H···O, C–H···π, and π···π interactions | researchgate.net |

Bioanalytical Techniques for In Vitro Assay Development and Validation

Bioanalytical methods are essential for evaluating the biological activity of compounds in a controlled, non-clinical setting. nih.goveuropa.eu These in vitro assays form the foundation of drug discovery, allowing for the screening and characterization of novel chemical entities before they advance to further testing stages. nih.gov The validation of these methods is critical to ensure the reliability and reproducibility of the generated data. europa.eufda.gov

Cell-based assays are fundamental tools for assessing the effects of a compound on living cells, offering a biologically relevant context to predict potential physiological responses. corning.com These assays can measure a wide range of cellular processes, including cell viability, proliferation, cytotoxicity, migration, and apoptosis. corning.comnawah-scientific.comcellbiolabs.com

A common application for coumarin derivatives is the evaluation of their anticancer potential. For example, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. In one study, a series of novel coumarin derivatives were evaluated for their anticancer activity against four different human breast cancer cell lines using the MTT assay. sci-hub.se The results demonstrated that several of the synthesized compounds exhibited potent activity against these cancer cells. sci-hub.se Such assays are crucial for identifying lead compounds for further development.

Table 2: Example of Cell-Based Assay Application for Coumarin Derivatives Data from a study evaluating the anticancer activity of synthesized coumarin compounds.

| Compound Type | Assay Type | Cell Lines Tested | Purpose | Reference |

|---|---|---|---|---|

| Coumarin Derivatives (Compounds 1-9) | MTT Assay (Cytotoxicity) | MDA-MB-231, MDA-MB-468, Hst578, HCC1937 (Human Breast Cancer) | To evaluate in vitro anticancer activity. | sci-hub.se |

Enzyme activity assays are performed to determine the effect of a compound on a specific enzyme, a key step in screening for potential inhibitors or activators (agonists). assaygenie.com These assays measure the rate at which an enzyme converts its substrate into a product, typically under optimized conditions of pH, temperature, and ionic strength. The presence of an inhibitor will decrease the rate of the reaction, while an agonist might enhance it.

The development of these assays is critical for understanding a compound's mechanism of action. assaygenie.com For coumarin derivatives, these assays can identify specific molecular targets. For instance, crude extracts containing coumarins have been profiled for their inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are relevant targets for metabolic diseases. mdpi.com Various detection methods, including colorimetric, fluorometric, and mass spectrometry-based techniques, can be employed to monitor enzyme activity. abcam.comnih.gov

High-Throughput Screening (HTS) involves the use of automation and miniaturized assays to rapidly test thousands to millions of compounds for a specific biological activity. nih.gov This approach is a cornerstone of modern drug discovery, enabling the efficient identification of "hits" from large compound libraries. medinadiscovery.com Both cell-based and enzyme activity assays can be adapted for HTS formats. nih.gov

HTS assays must be robust, reproducible, and suitable for small volumes, typically conducted in 96-, 384-, or 1536-well microplates. nih.gov Examples of HTS applications relevant to coumarin research include:

Screening for Genotoxic Compounds: Cell-based HTS assays, such as those using reporter genes like luciferase, can identify compounds that induce a DNA damage response, a common mechanism for chemotherapeutic agents. nih.gov

Enzyme Inhibitor Screening: Mass spectrometry platforms have been developed for HTS to directly monitor the conversion of substrate to product, allowing for the rapid screening of thousands of potential enzyme inhibitors. nih.gov

Cell Proliferation Screening: The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is a modern method adapted for HTS to measure DNA synthesis and cell proliferation, offering a superior alternative to older methods. baseclick.eu

The use of technologies like acoustic droplet ejection facilitates the transfer of minute quantities of compounds from libraries into assay plates, making the HTS process more efficient, especially for valuable natural product collections. medinadiscovery.com

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 5,7-Diacetoxycoumarin in academic laboratories?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters, including catalyst selection (e.g., acid/base catalysts), temperature control, solvent polarity, and reaction duration. For reproducibility, document purification methods (e.g., column chromatography, recrystallization) and validate purity using HPLC or NMR . Controlled experiments should isolate variables (e.g., testing solvents individually) to identify optimal conditions. Always cross-reference with analogous coumarin derivatives if specific data on this compound is limited .

Q. How should researchers characterize the structural and functional properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, DEPT) for confirming acetate group positions and coumarin backbone integrity.

- FT-IR to verify ester (C=O) and aromatic (C-O) functional groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) for absolute configuration determination.

Report deviations from expected spectral data and reconcile them with literature on structurally similar coumarins .

Q. What solvent systems are recommended for solubility studies of this compound?

- Methodological Answer : Begin with polarity-based solvents (e.g., DMSO, methanol, chloroform) and use UV-Vis spectroscopy to quantify solubility. For low-solubility scenarios, employ co-solvents (e.g., PEG-400) or surfactants. Document temperature and agitation effects, and validate results with triplicate measurements to minimize random errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation time) or compound purity. To address this:

- Replicate studies : Reproduce assays under identical conditions using independently synthesized batches.

- Purity validation : Use HPLC (>95% purity threshold) and quantify impurities via LC-MS.

- Meta-analysis : Statistically compare datasets from multiple studies (e.g., ANOVA, t-tests) to identify outliers or systematic biases .

- Mechanistic studies : Use molecular docking or enzyme inhibition assays to confirm target specificity .

Q. What strategies are effective for developing a robust analytical method to quantify this compound in complex matrices?

- Methodological Answer :

- Chromatographic optimization : Test reverse-phase HPLC columns (C18) with mobile phases (e.g., acetonitrile/water) adjusted for pH (2.5–6.5) to improve peak resolution.

- Detection : UV detection at λmax ~280 nm (typical for coumarins). For trace analysis, use LC-MS/MS in MRM mode.

- Validation : Assess linearity (R² >0.99), LOD/LOQ, recovery rates (80–120%), and matrix effects (e.g., plasma protein binding) per ICH guidelines .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer :

- Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible) over 1–4 weeks. Monitor degradation via HPLC and identify degradants using MS.

- Kinetic analysis : Apply Arrhenius equations to predict shelf-life.

- Data interpretation : Classify degradation pathways (hydrolysis, oxidation) and propose stabilization strategies (lyophilization, antioxidant additives) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?

- Methodological Answer :

- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

- IC50/EC50 : Calculate with 95% confidence intervals and validate via bootstrapping.

- Outlier handling : Use Grubbs’ test or robust regression for skewed datasets.

- Reproducibility : Report effect sizes (Cohen’s d) and power analysis to justify sample sizes .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed documentation : Include exact reagent grades, equipment specifications (e.g., stirrer RPM), and environmental conditions (e.g., inert atmosphere).

- Batch records : Publish supplementary data with reaction monitoring (TLC/Rf values) and purification yields.

- Independent validation : Collaborate with third-party labs to replicate key steps .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.